molecular formula C11H9BrN2 B3248236 5-(Bromomethyl)-2-phenylpyrimidine CAS No. 184698-47-3

5-(Bromomethyl)-2-phenylpyrimidine

Cat. No.: B3248236
CAS No.: 184698-47-3
M. Wt: 249.11 g/mol
InChI Key: OFZDTRPGUOMRKC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenylpyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a bromomethyl group attached to the fifth position of the pyrimidine ring and a phenyl group attached to the second position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenylpyrimidine typically involves the bromination of 2-phenylpyrimidine. One common method is the bromination of 2-phenylpyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group at the fifth position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed:

  • Substitution reactions yield various substituted pyrimidine derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in methyl-substituted pyrimidines.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2-phenylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it valuable in various chemical manufacturing processes.

Comparison with Similar Compounds

    2-Phenylpyrimidine: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    5-Methyl-2-phenylpyrimidine: Similar structure but with a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activity.

    5-(Chloromethyl)-2-phenylpyrimidine: Contains a chloromethyl group, which is less reactive than the bromomethyl group in nucleophilic substitution reactions.

Uniqueness: 5-(Bromomethyl)-2-phenylpyrimidine is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. This compound’s ability to undergo various substitution reactions makes it a valuable intermediate in the preparation of diverse organic molecules .

Properties

IUPAC Name

5-(bromomethyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZDTRPGUOMRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297156
Record name 5-(Bromomethyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184698-47-3
Record name 5-(Bromomethyl)-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184698-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-phenylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID701297156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-2-phenylpyrimidine
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Synthesis routes and methods I

Procedure details

Synthesized using compound 64b (205 mg, 1.20 mmol), NBS (236 mg, 1.32 mmol) and DBPO (14.6 mg, 0.06 mmol) in carbon tetrachloride according to Method A. Crude product was purified by flash chromatography on silica-gel using hexane/ethyl acetate (10:1) as eluent. Product was used directly in the next step without further characterization. White solid. Yield: 89 mg, 30%. (ESI): m/z=250.68 [M+H]+.
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
236 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 5-methyl-2-phenyl-pyrimidine (3.0 g, 17.6 mmol), N-bromosuccinimide (2.0 g, 11.2 mmol) and a,a'-azobis(isobutyronitrile) (0.10 g, 0.61 mmol) in dry carbon tetrachloride (150 mL) is refluxed for 0.5 hours. After cooling to room temperature, the mixture is filtered and the filtrate is concentrated in vacuo, giving 5-bromomethyl-2-phenyl-pyrimidine as an orange oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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